molecular formula C9H7ClO B2395375 1-Chloro-3-ethynyl-2-methoxybenzene CAS No. 2228704-35-4

1-Chloro-3-ethynyl-2-methoxybenzene

Cat. No.: B2395375
CAS No.: 2228704-35-4
M. Wt: 166.6
InChI Key: KKCHULMUGDOLLE-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-2-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group . This process typically requires the use of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: 1-Chloro-3-ethynyl-2-methoxy-4-nitrobenzene.

    Sulfonation: 1-Chloro-3-ethynyl-2-methoxy-4-sulfonic acid.

    Halogenation: 1-Chloro-3-ethynyl-2-methoxy-4-bromobenzene.

Scientific Research Applications

1-Chloro-3-ethynyl-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-ethynyl-2-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophiles, while the methoxy and chlorine groups can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-ethynyl-2-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the ethynyl group allows for unique addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

1-chloro-3-ethynyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCHULMUGDOLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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